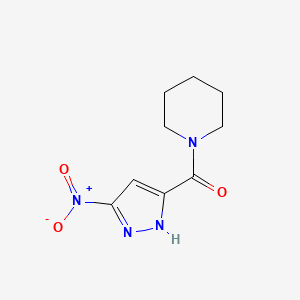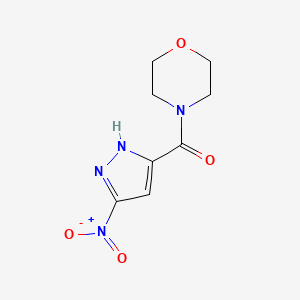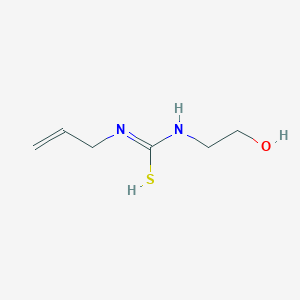![molecular formula C9H10N4O3S B7764336 4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide CAS No. 5575-20-2](/img/structure/B7764336.png)
4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide is a chemical compound with the molecular formula C9H10N4O3S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group, a triazole ring, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, and the reactions are often carried out in large reactors. The purification steps are optimized for efficiency and yield, often involving automated systems for recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 4-Hydroxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide.
Reduction: this compound amine derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This compound can also interfere with cellular pathways, leading to its observed biological effects, such as cytotoxicity against cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-[1,2,4]triazol-1-yl-benzenesulfonamide
- 4-Methoxy-N-[1,2,4]triazol-3-yl-benzenesulfonamide
- 4-Methoxy-N-[1,2,3]triazol-4-yl-benzenesulfonamide
Uniqueness
4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide is unique due to the specific positioning of the triazole ring, which influences its reactivity and biological activity. Compared to its analogs, this compound exhibits distinct chemical properties and a broader range of biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-methoxy-N-(1,2,4-triazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S/c1-16-8-2-4-9(5-3-8)17(14,15)12-13-6-10-11-7-13/h2-7,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIECUMJMTJVYMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NN2C=NN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971125 |
Source


|
| Record name | 4-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5575-20-2 |
Source


|
| Record name | 4-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-bromophenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol](/img/structure/B7764272.png)

![5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazole-3-thiol](/img/structure/B7764292.png)





![3-{[3-(Morpholin-4-yl)propyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7764331.png)

![2-Furancarboxamide, N-[(2-methoxyphenyl)methyl]-5-nitro-](/img/structure/B7764348.png)

